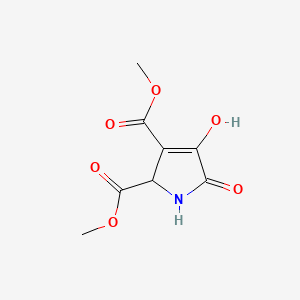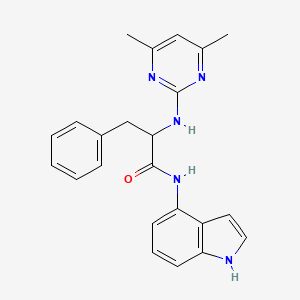
4-羟基-5-氧代-2,5-二氢-1H-吡咯-2,3-二羧酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a useful research compound. Its molecular formula is C8H9NO6 and its molecular weight is 215.16g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
4-羟基-5-氧代-2,5-二氢-1H-吡咯-2,3-二羧酸二甲酯: 已被用于合成化合物以确定其抗菌活性。 例如,它被用于制备用紫外线照射的溶液,以评估其对细菌细胞的有效性 {svg_1}.
超分子化学
该化合物在超分子组装体的研究中发挥作用。 Hirshfeld 表面分析,它提供了对分子间相互作用的见解,通常使用该化合物的衍生物来了解复杂分子的结构形成 {svg_2}.
牲畜的应激反应
在兽医学中,该化合物的衍生物因其增强牲畜应激反应的潜力而受到探索。 这包括改善毛皮质量、减少运输过程中的死亡率,以及降低因屠宰应激引起的 PSE(苍白、柔软、渗出)肉的发生率 {svg_3}.
色谱法和质谱法
该化合物在分析化学中也很重要,特别是在色谱法和质谱法中。 它被用作各种分析程序中的标准品或参考品,以确保结果的准确性和可靠性 {svg_4}.
药物测试
4-羟基-5-氧代-2,5-二氢-1H-吡咯-2,3-二羧酸二甲酯: 由于其高质量的参考标准,被用于药物测试。 这些标准对于在药物开发和测试中获得精确和准确的结果至关重要 {svg_5}.
化学研究与开发
在化学研发中,该化合物作为合格产品用于研究目的。 研究人员可以查询其性质和应用,以进一步开展有机化学和材料科学研究.
生化分析
Biochemical Properties
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, the compound forms complexes with zinc ions, enhancing its biochemical activity .
Cellular Effects
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits insulin-mimetic activity, which can influence glucose uptake and metabolism in cells . This activity is particularly beneficial in managing blood glucose levels in diabetic conditions. Moreover, the compound’s interaction with aldose reductase can prevent the accumulation of sorbitol in cells, thereby reducing osmotic stress and cellular damage .
Molecular Mechanism
The molecular mechanism of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells. Additionally, the compound’s ability to form complexes with zinc ions enhances its inhibitory activity . These interactions at the molecular level are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate have been studied over time. The compound exhibits stability under standard laboratory conditions, making it suitable for long-term studies In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is involved in several metabolic pathways. It primarily interacts with the polyol pathway by inhibiting aldose reductase . This interaction prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, the compound’s interaction with zinc ions suggests its involvement in zinc-dependent metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with aldose reductase and other cytoplasmic proteins . The compound’s localization is influenced by its chemical structure and interactions with intracellular proteins. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
dimethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-14-7(12)3-4(8(13)15-2)9-6(11)5(3)10/h4,10H,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPGHFCUGMZZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=C(C(=O)N1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)
![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)
![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B603254.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B603255.png)
